BG dimer
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Overview
Description
BG dimer, also known as benzoguanamine dimer, is a molecular dimer organic luminogen with aggregation-induced emission properties. It is derived from benzoguanamine, a compound that is widely used in the production of melamine resins. This compound exhibits unique photoluminescent properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BG dimer involves the melt-phase condensation of benzoguanamine at high temperatures ranging from 370°C to 410°C. This process results in the formation of this compound with distinct aggregation-induced emission properties . The reaction conditions are relatively straightforward, involving the heating of benzoguanamine in the absence of solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-temperature reactors to ensure consistent and efficient production. The crude reaction products are then purified using techniques such as column chromatography and preparative thin-layer chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
BG dimer undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted BG dimers with different functional groups .
Scientific Research Applications
BG dimer has a wide range of scientific research applications, including:
Chemistry: this compound is used as a photoluminescent material in the study of aggregation-induced emission properties.
Biology: In biological research, this compound is used to study protein aggregation and interactions at interfaces.
Medicine: this compound’s unique properties make it useful in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of BG dimer involves its ability to emit light upon aggregationThe molecular targets and pathways involved in this process include the interaction of this compound molecules with each other and with their environment, resulting in the stabilization of the excited state and increased photoluminescence .
Comparison with Similar Compounds
Similar Compounds
Benzoguanamine Monomer: The monomeric form of benzoguanamine, which does not exhibit aggregation-induced emission properties.
Other Organic Luminogens: Compounds such as tetraphenylethene and hexaphenylsilole, which also exhibit aggregation-induced emission properties.
Uniqueness of BG Dimer
This compound is unique due to its high photoluminescent efficiency and distinct aggregation-induced emission properties. Unlike its monomeric form, this compound shows enhanced emission upon aggregation, making it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C18H15N9 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-N-(4-amino-6-phenyl-1,3,5-triazin-2-yl)-6-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H15N9/c19-15-21-13(11-7-3-1-4-8-11)23-17(25-15)27-18-24-14(22-16(20)26-18)12-9-5-2-6-10-12/h1-10H,(H5,19,20,21,22,23,24,25,26,27) |
InChI Key |
RUSRQFRWEGAZDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC3=NC(=NC(=N3)N)C4=CC=CC=C4)N |
Origin of Product |
United States |
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